molecular formula C14H9Cl2F2N3 B3493202 7-[chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

7-[chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3493202
M. Wt: 328.1 g/mol
InChI Key: BWNKPUCYNPGLOZ-UHFFFAOYSA-N
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Description

7-[chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chloro(difluoro)methyl and chlorophenyl groups. Its distinct chemical properties make it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chloro(difluoro)methyl and chlorophenyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. Green chemistry principles are often applied to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

7-[chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-[chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibiting the growth of cancer cells or reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 7-[chloro(difluoro)methyl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
  • 7-[chloro(difluoro)methyl]-3-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Uniqueness

Compared to similar compounds, 7-[chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine exhibits unique chemical properties due to the presence of both chloro(difluoro)methyl and chlorophenyl groups. These substitutions can significantly influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

7-[chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F2N3/c1-8-6-12(14(16,17)18)21-13(20-8)11(7-19-21)9-2-4-10(15)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNKPUCYNPGLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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